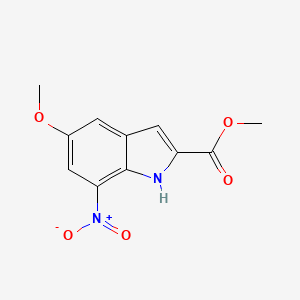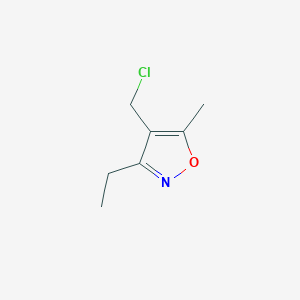
4-(Chloromethyl)-3-ethyl-5-methyl-1,2-oxazole
Descripción general
Descripción
Chloromethyl compounds are a class of organic compounds that contain a chloromethyl group (-CH2Cl). They are often used as intermediates in organic synthesis .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
Chloromethyl compounds can undergo a variety of chemical reactions, including nucleophilic substitution reactions . The specific reactions and their mechanisms depend on the structure of the compound and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its density, melting point, boiling point, solubility, and reactivity . These properties can be determined experimentally or predicted using computational methods.Aplicaciones Científicas De Investigación
Synthesis and Reactivity
4-(Chloromethyl)-3-ethyl-5-methyl-1,2-oxazole serves as a reactive scaffold in synthetic chemistry. Patil and Luzzio (2016) demonstrated its utility in synthetic elaboration through substitution reactions to prepare a range of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. This chloromethyl analogue's versatility was highlighted through its comparison with bromomethyl analogues, showcasing its efficacy in the C-alkylation of stabilized carbanions, exemplified in the concise synthesis of Oxaprozin (Patil & Luzzio, 2016).
Corrosion Inhibition
In the realm of materials science, specifically in corrosion inhibition, the oxazole derivatives, including structures akin to this compound, have shown promising results. Bentiss et al. (2007) and Rahmani et al. (2019) have explored the efficacy of oxazole derivatives in inhibiting corrosion of mild steel in acidic media. These studies reveal that certain oxazole derivatives exhibit significant inhibition efficiencies, suggesting their potential as anti-corrosion agents in industrial applications (Bentiss et al., 2007); (Rahmani et al., 2019).
Molecular Electronics and Photonics
Oxazole derivatives, by extension, could have implications in molecular electronics and photonics, given their electronic properties and structural versatility. Although specific studies on this compound were not identified, the general class of oxazoles is known for its photophysical properties, making it a candidate for further exploration in these areas.
Drug Development (Excluding Usage and Side Effects)
While this review excludes drug use and side effects, it's worth noting the structural relevance of oxazole derivatives in drug development. Their potential as intermediates in synthesizing complex molecules with biological activity suggests a broader impact on pharmacological research, underscored by the synthesis and evaluation of oxazole transthyretin amyloidogenesis inhibitors (Razavi et al., 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(chloromethyl)-3-ethyl-5-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c1-3-7-6(4-8)5(2)10-9-7/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGNPVTYXYDJLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




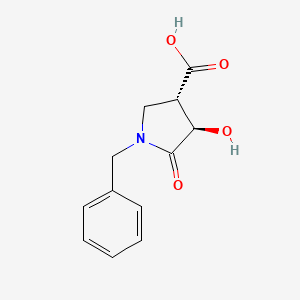

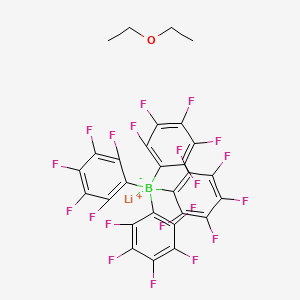
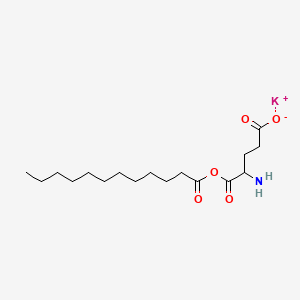

![4-[(Phenethyloxy)methyl]piperidine](/img/structure/B1648575.png)


![cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648592.png)


![cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1648600.png)
